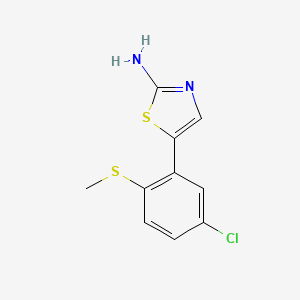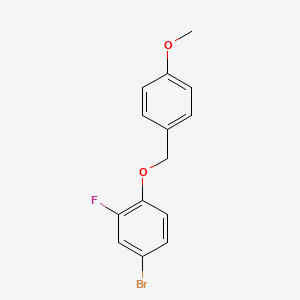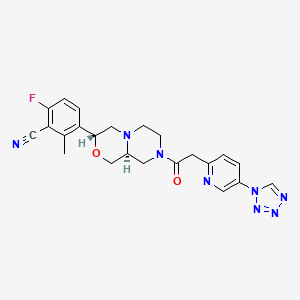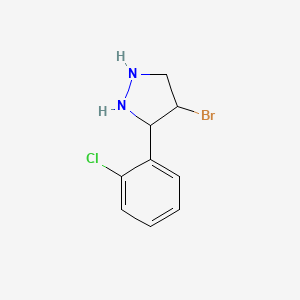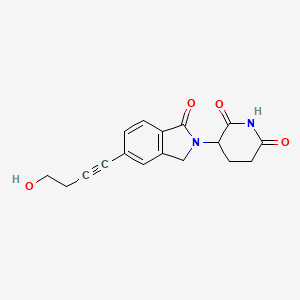
Diethyl(2-methyloxiran-2-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(2-methyloxiran-2-yl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 2-methyloxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl(2-methyloxiran-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an epoxide, such as 2-methyloxirane, under basic conditions. This reaction typically requires a catalyst, such as a base like sodium hydride or potassium tert-butoxide, and is carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-methyloxiran-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the oxirane ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while substitution reactions can produce a variety of functionalized phosphonates .
Scientific Research Applications
Diethyl(2-methyloxiran-2-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, mimicking phosphate groups in biological molecules.
Medicine: Research is ongoing into its use as a precursor for the synthesis of phosphonate-based drugs, which have applications in treating diseases like osteoporosis and cancer.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl(2-methyloxiran-2-yl)phosphonate involves its ability to form stable C-P bonds, which are resistant to hydrolysis. This stability makes it useful in various applications, including drug design and materials science. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl(2-oxiranylmethyl)phosphonate
- Diethyl(2-oxopropyl)phosphonate
- Diethyl(pyrrolidin-2-yl)phosphonate
Uniqueness
Diethyl(2-methyloxiran-2-yl)phosphonate is unique due to the presence of the 2-methyloxirane ring, which imparts distinct reactivity and stability compared to other phosphonates. This makes it particularly useful in applications requiring robust and hydrolysis-resistant compounds .
Properties
CAS No. |
1445-84-7 |
|---|---|
Molecular Formula |
C7H15O4P |
Molecular Weight |
194.17 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-2-methyloxirane |
InChI |
InChI=1S/C7H15O4P/c1-4-10-12(8,11-5-2)7(3)6-9-7/h4-6H2,1-3H3 |
InChI Key |
ZRRPTOIYRJIHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1(CO1)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


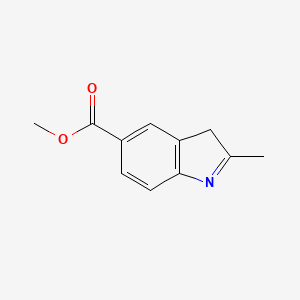
![2-[(Phenylcarbamothioyl)amino]benzoic acid](/img/structure/B14761233.png)
